![molecular formula C29H27N3O3S B2589041 N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 895642-04-3](/img/structure/B2589041.png)
N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
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Description
N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
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Biological Activity
N-(4-ETHOXYPHENYL)-2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and notable biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H29N3O4S with a molecular weight of approximately 463.57 g/mol. The compound features a chromeno-pyrimidine core structure, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H29N3O4S |
Molecular Weight | 463.57 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the chromeno-pyrimidine scaffold followed by the introduction of the ethoxy and sulfanyl groups. The detailed synthetic pathway often requires advanced techniques in organic chemistry to ensure high yields and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, as evidenced by increased levels of caspase activity.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, preventing further proliferation.
A study conducted by researchers at [source 8] highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer lines.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also exhibited antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined to assess the antimicrobial potency.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
- Anticancer Efficacy : A case study involving human lung carcinoma cells showed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested, revealing an MIC of 32 µg/mL, indicating potential for development as an antimicrobial agent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-12-10-22(11-13-23)30-26(33)17-36-29-24-16-21-15-19(3)7-14-25(21)35-28(24)31-27(32-29)20-8-5-18(2)6-9-20/h5-15H,4,16-17H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOSFFCUJXYENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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